molecular formula C9H12O3 B13601742 4-[(1R)-1-hydroxyethyl]-2-methoxyphenol

4-[(1R)-1-hydroxyethyl]-2-methoxyphenol

Cat. No.: B13601742
M. Wt: 168.19 g/mol
InChI Key: BDRRAMWDUCXAKG-ZCFIWIBFSA-N
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Description

4-[(1R)-1-hydroxyethyl]-2-methoxyphenol is an organic compound with the molecular formula C9H12O3 It is a phenolic compound characterized by the presence of a hydroxyethyl group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R)-1-hydroxyethyl]-2-methoxyphenol can be achieved through several methods. One common approach involves the hydroxylation of benzenes followed by nucleophilic aromatic substitution. Another method includes electrophilic aromatic substitution reactions. Metal-catalyzed cross-coupling reactions have also been employed to introduce the hydroxyethyl and methoxy groups onto the benzene ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-[(1R)-1-hydroxyethyl]-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), alkylating agents (R-X).

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted phenolic compounds .

Mechanism of Action

The mechanism of action of 4-[(1R)-1-hydroxyethyl]-2-methoxyphenol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. It may also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(1R)-1-hydroxyethyl]-2-methoxyphenol include:

  • 4-hydroxyphenethyl alcohol
  • 2-methoxyphenol
  • 4-ethyl-2-methoxyphenol

Comparison

Compared to these similar compounds, this compound is unique due to the presence of both hydroxyethyl and methoxy groups on the benzene ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

4-[(1R)-1-hydroxyethyl]-2-methoxyphenol

InChI

InChI=1S/C9H12O3/c1-6(10)7-3-4-8(11)9(5-7)12-2/h3-6,10-11H,1-2H3/t6-/m1/s1

InChI Key

BDRRAMWDUCXAKG-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)O)OC)O

Canonical SMILES

CC(C1=CC(=C(C=C1)O)OC)O

Origin of Product

United States

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